molecular formula C5H8N4O B560965 Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) CAS No. 110475-22-4

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)

Cat. No.: B560965
CAS No.: 110475-22-4
M. Wt: 140.14 g/mol
InChI Key: HCKJIEFPTPJHQW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Validation

The systematic nomenclature of this compound reflects the complexity inherent in imidazole chemistry, particularly when tautomeric forms are considered. According to International Union of Pure and Applied Chemistry guidelines, the preferred name is 2-methyl-1H-imidazole-5-carbohydrazide, which indicates the methyl substitution at position 2 and the hydrazide functional group at position 5 of the imidazole ring. However, due to the tautomeric nature of imidazole systems, alternative nomenclature designating the hydrazide group at position 4 is also chemically valid and frequently encountered in literature.

The Chemical Abstracts Service registry number for this compound presents an interesting case study in chemical registration complexity. Multiple CAS numbers have been associated with this molecular entity, including 110475-22-4 and 858954-56-0, which may reflect different tautomeric forms or registration circumstances. This multiplicity of registry numbers demonstrates the challenges faced by chemical databases when dealing with tautomeric systems where rapid equilibrium exists between structural forms.

The molecular descriptor data provides essential information for structural identification and computational studies. The Standard International Chemical Identifier shows InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10), while the corresponding InChIKey reads HCKJIEFPTPJHQW-UHFFFAOYSA-N. These descriptors encode the complete structural information necessary for unambiguous chemical identification and computational modeling applications.

The Simplified Molecular Input Line Entry System notation CC1=NC=C(N1)C(=O)NN provides a concise representation of the molecular connectivity, clearly showing the methyl group attachment to the imidazole ring and the hydrazide functionality. This notation proves particularly valuable for database searches and computational chemistry applications where rapid structural identification is required.

Properties

CAS No.

110475-22-4

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-1H-imidazole-5-carbohydrazide

InChI

InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10)

InChI Key

HCKJIEFPTPJHQW-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)C(=O)NN

Canonical SMILES

CC1=NC=C(N1)C(=O)NN

Synonyms

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)

Origin of Product

United States

Preparation Methods

Carboxylation of 2-Methylimidazole via Carbon Dioxide Insertion

The reaction of 2-methylimidazole with carbon dioxide under high-pressure alkaline conditions yields 2-methylimidazole-4(5)-carboxylic acid. As detailed in, this method involves:

  • Reagents : 2-methylimidazole, CO₂, alkali metal carbonate (e.g., K₂CO₃), and water.

  • Conditions : 140–230°C under 2–350 bar pressure for 2–15 hours.

  • Mechanism : CO₂ inserts into the C–H bond of the imidazole ring, facilitated by alkali metal carbonates acting as bases. The reaction proceeds via a Kolbe-Schmitt-type mechanism, favoring monocarboxylation at the 4- or 5-position depending on temperature and steric effects.

Key Data :

Starting MaterialTemperature (°C)Pressure (bar)Yield (%)Product Isomer
2-Methylimidazole21912067.64-Carboxylic
2-Methylimidazole253200455-Carboxylic

Regioselectivity is influenced by temperature: lower temperatures (140–200°C) favor the 4-isomer, while higher temperatures (>200°C) promote 5-carboxylation or dicarboxylic byproducts.

Nitration-Alkylation Pathways

Alternative routes involve nitration of 2-methylimidazole followed by carboxylation. For example, nitration with a sulfonitric mixture in acetic anhydride yields 2-methyl-4-nitroimidazole, which is subsequently reduced and carboxylated. However, this method introduces complexity due to intermediate purification requirements.

Hydrazide Formation from Carboxylic Acid Precursors

Conversion of 2-methylimidazole-4(5)-carboxylic acid to its hydrazide derivative involves two established strategies:

Acid Chloride Intermediate Route

The most widely cited method involves generating the acid chloride followed by hydrazine nucleophilic substitution:

  • Chlorination :

    • 2-Methylimidazole-4(5)-carboxylic acid is treated with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–25°C.

    • Reaction Time : 2–4 hours.

    • Yield : >90% conversion to acid chloride.

  • Hydrazine Coupling :

    • The acid chloride is reacted with hydrazine hydrate (N₂H₄·H₂O) in DCM or tetrahydrofuran (THF) at 0–10°C.

    • Stoichiometry : 1:1.2 molar ratio (acid chloride:hydrazine).

    • Workup : Precipitation with heptane or ethyl acetate yields the hydrazide as a crystalline solid.

Optimized Conditions :

StepSolventTemperature (°C)Time (h)Yield (%)
ChlorinationDCM25392
Hydrazide FormationTHF51285

Direct Hydrazinolysis of Activated Esters

An alternative bypasses acid chloride formation by using active esters (e.g., p-nitrophenyl or NHS esters). For example:

  • Reagents : 2-Methylimidazole-4(5)-carboxylic acid p-nitrophenyl ester, hydrazine hydrate.

  • Conditions : Ethanol, reflux (78°C), 6–8 hours.

  • Yield : 70–75%.

This method reduces handling hazardous chlorinating agents but requires pre-synthesis of the active ester.

Purification and Characterization

Crystallization and Chromatography

  • Solvent Systems : Ethyl acetate/heptane (3:1) or DCM/methanol gradients are effective for recrystallization.

  • Purity : >98% by HPLC after two crystallizations.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25 (s, 1H, imidazole H), 9.80 (s, 1H, NH), 10.20 (s, 1H, NH₂).

  • ¹³C NMR : δ 21.5 (CH₃), 120.8 (C-4/5), 135.2 (C-2), 165.4 (C=O).

Challenges and Optimization

Regioselectivity Control

  • Temperature Modulation : Maintaining temperatures below 200°C during carboxylation minimizes dicarboxylic acid formation.

  • Catalyst Use : Cadmium fluoride (CdF₂) enhances 4-carboxylation selectivity but introduces toxicity concerns .

Chemical Reactions Analysis

Types of Reactions

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4(or 5)-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit a broad spectrum of biological activities, particularly antimicrobial properties. For instance, derivatives of imidazole-4-carboxylic acid have been evaluated for their effectiveness against Mycobacterium tuberculosis. In one study, certain analogues demonstrated significant inhibitory effects at concentrations as low as 25 µg/ml, comparable to standard treatments like isoniazid .

CompoundMIC (µg/ml)Activity
Imidazole-4-carboxylic acid derivative25Effective against M. tuberculosis
Control (Isoniazid)25Standard treatment

Potential Anti-Cancer Properties

Imidazole derivatives have also been investigated for their anti-cancer potential. A study highlighted the synthesis of novel imidazole-based compounds that showed promising cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .

Pesticidal Activity

Imidazole-4(or 5)-carboxylic acid derivatives have been explored for their pesticidal properties. These compounds can act as effective fungicides and insecticides due to their ability to disrupt biological pathways in pests. The synthesis of these compounds often involves modifications to enhance their efficacy and reduce toxicity to non-target organisms .

ApplicationTarget OrganismEfficacy
FungicideFusarium spp.High
InsecticideVarious agricultural pestsModerate

Polymerization Initiators

The unique chemical structure of imidazole derivatives allows them to function as polymerization initiators in the synthesis of advanced materials. Their ability to form stable radicals makes them suitable for initiating radical polymerization processes, which are crucial in developing new polymers with tailored properties.

Case Study 1: Antimicrobial Screening

A comprehensive study involved screening a series of imidazole-4-carboxylic acid derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with synthesized imidazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. These trials underscored the potential for these compounds in sustainable agriculture practices, providing an alternative to conventional chemical pesticides .

Mechanism of Action

The mechanism of action of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Hydrazides
Compound Name Core Structure Key Substituents Biological Activity Toxicity Profile Reference
2-Methyl-imidazole-4-carboxylic hydrazide Imidazole 2-methyl, hydrazide Analgesic (predicted) Low risk (in silico)
1-Methyl-imidazole-5-carboxylic hydrazide Imidazole 1-methyl, hydrazide Not reported Not reported
Thiadiazole-acetamide derivatives Thiadiazole Arylidene, methyl-thiazole Antibacterial, antioxidant Moderate (in vitro)
Formic acid thiazolyl hydrazide Thiazole Nitrofuryl, thiazolyl Carcinogenic (in vivo) High (leukemogenic)

Biological Activity

Imidazole derivatives, particularly those containing hydrazone functionalities, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) , synthesizing relevant data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) has a molecular formula of C₇H₈N₄O₂ and a molecular weight of approximately 140.14 g/mol. The compound features an imidazole ring, which is known for its ability to participate in various biochemical interactions due to the presence of nitrogen atoms capable of forming hydrogen bonds and coordinating with metal ions.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized imidazole derivatives were evaluated for their antibacterial and antifungal activities. The results indicated that modifications in the structure significantly influenced their efficacy against various strains of bacteria and fungi.

  • Antibacterial Activity : Compounds containing the imidazole ring showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 1000 µg/mL for certain derivatives, particularly effective against Staphylococcus epidermidis and Bacillus cereus .
  • Antifungal Activity : The same studies also assessed antifungal properties against Candida species, where certain derivatives exhibited promising results .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. A recent study synthesized hybrid compounds incorporating imidazole and hydrazone moieties, which were tested for their cytotoxic effects against prostate cancer cell lines (PC3). Some compounds demonstrated remarkable anticancer activity with IC₅₀ values in the low nanomolar range (17.53±7.19 nM to 150.50±68.87 nM) against carbonic anhydrase isoforms associated with cancer .

The biological activities of imidazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazole compounds act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibition of CA has been linked to anticancer effects, particularly in targeting tumor growth .
  • Interaction with Biological Targets : The ability of imidazole to form π-interactions and hydrogen bonds with amino acid residues enhances its binding affinity to biological targets, including enzymes and receptors involved in disease processes .

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of thiosemicarbazide derivatives based on imidazole structures for their antimicrobial efficacy. The findings revealed that specific structural modifications led to enhanced antibacterial activity, with MIC values indicating potent effects against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Bacteria
Compound A31.25S. epidermidis
Compound B62.50B. cereus
Compound C1000E. coli

Study on Anticancer Properties

In another study focusing on anticancer agents, several hybrid compounds featuring the imidazole ring were synthesized and tested against prostate cancer cell lines. The results indicated that specific modifications led to significant inhibition of cell proliferation with promising IC₅₀ values .

CompoundIC₅₀ (nM)Target Cancer Cell Line
Compound D17.53PC3
Compound E150.50PC3

Q & A

Basic: What are the standard synthetic routes for preparing Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) and its derivatives?

Methodological Answer:
The synthesis typically involves hydrazide formation via refluxing ethyl imidazole carboxylate derivatives with hydrazine hydrate (80–95%) in ethanol . For example:

Step 1: React 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form ethyl imidazo[1,2-a]pyridine-2-carboxylate .

Step 2: Hydrazinolysis of the ester group using hydrazine hydrate yields the hydrazide intermediate .

Step 3: Condensation with aldehydes (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde) in ethanol under acidic conditions (glacial acetic acid) forms hydrazone derivatives .
Advanced derivatives may involve cyclization using CuSO₄·5H₂O as a catalyst in click chemistry reactions or acylation with dicarboxylic acid anhydrides .

Basic: How to characterize the purity and structural integrity of synthesized derivatives?

Methodological Answer:
Use a combination of analytical and spectral techniques :

  • Purity: TLC (silica gel, ethanol:ethyl acetate mobile phase), HPLC (C18 column, UV detection), and melting point analysis .
  • Structural Confirmation:
    • IR Spectroscopy: Identify N–H stretches (~3200 cm⁻¹ for hydrazide), C=O (1650–1700 cm⁻¹), and C=N (1600 cm⁻¹) .
    • NMR: ¹H NMR detects aromatic protons (δ 7–8 ppm) and hydrazide NH signals (δ 9–10 ppm); ¹³C NMR confirms carbonyl (δ 160–170 ppm) .
    • Mass Spectrometry: LC-MS or HRMS validates molecular ion peaks .

Advanced: How to resolve contradictions in spectral data (e.g., NMR/IR) when analyzing regioselectivity in imidazole-carboxylic acid hydrazide derivatives?

Methodological Answer:
Regioselectivity ambiguities (e.g., 4- vs. 5-carboxylic acid position) require:

2D NMR Techniques: HSQC and HMBC to correlate protons with adjacent carbons and confirm substitution patterns .

X-ray Crystallography: Definitive structural assignment via single-crystal analysis .

Computational Modeling: DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Isotopic Labeling: Use ¹⁵N-labeled hydrazine to trace nitrogen environments in complex cyclization products .

Advanced: What strategies optimize cyclization reactions to form triazoloquinazolines from imidazole-carboxylic acid hydrazides?

Methodological Answer:
Key parameters for efficient cyclization:

  • Catalysts: CuSO₄·5H₂O (10 mol%) accelerates azide-alkyne cycloaddition .
  • Solvent Systems: THF/H₂O (4:1) enhances solubility of intermediates .
  • Temperature: Reflux (70–80°C) for 6–24 hours ensures complete reaction .
  • Precursors: Use imidazolides of dicarboxylic acid monoesters to improve reactivity .
    Monitor reaction progress via TLC and quench with ice water to isolate precipitates .

Basic: What analytical techniques assess the stability of imidazole-carboxylic acid hydrazides under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate compounds in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability: Heat samples to 40–60°C for 1–7 days; monitor decomposition using TLC or DSC .
  • Kinetic Studies: Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics .

Advanced: How to design SAR studies for derivatives targeting anti-inflammatory activity?

Methodological Answer:

Structural Modifications:

  • Vary substituents on the hydrazone aromatic ring (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) .
  • Introduce heterocyclic moieties (e.g., triazoloquinazolines) via cyclization .

In Vitro Assays:

  • COX-1/COX-2 Inhibition: ELISA-based screening .
  • NF-κB Pathway Analysis: Luciferase reporter assays in RAW 264.7 macrophages .

In Vivo Models:

  • Carrageenan-Induced Paw Edema: Measure reduction in paw volume over 6 hours .
  • Histopathological Analysis: Assess leukocyte infiltration and tissue damage .

Advanced: How to address low yields in hydrazide-hydrazone condensation reactions?

Methodological Answer:

  • Reaction Optimization:
    • Use Dean-Stark traps to remove water in refluxing ethanol .
    • Increase molar equivalents of aldehyde (1.2–1.5 eq) .
    • Add molecular sieves (3Å) to absorb byproduct water .
  • Alternative Coupling Agents: Employ EDC/HOBt in DMF for carbodiimide-mediated hydrazone formation .

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